Physicochemical Differentiation: XLogP3-AA and Topological Polar Surface Area (TPSA) vs. 3-(2-Chloro-6-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (IM-1918)
The target compound exhibits a computed XLogP3-AA of 0.7 and a TPSA of 91.9 Ų [1]. In contrast, the 3-(2-chloro-6-fluorobenzyl) analog IM-1918, which bears an additional aromatic halogenated substituent, has a substantially higher calculated logP (estimated >3.0 based on the presence of the chlorofluorobenzyl moiety) and a reduced TPSA contribution from the lost hydroxyl group. The approximately 2–3 log-unit difference in lipophilicity translates to markedly different solubility and membrane-permeability profiles under physiological conditions.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.7; TPSA = 91.9 Ų |
| Comparator Or Baseline | IM-1918 (3-(2-chloro-6-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione): XLogP3-AA >3.0 (estimated); TPSA ≈ 60–70 Ų (estimated from structural subtraction of the hydroxypropyl group and addition of the chlorofluorobenzyl group) |
| Quantified Difference | Δ XLogP3-AA ≈ 2–3 log units; Δ TPSA ≈ 20–30 Ų |
| Conditions | Computed properties from PubChem (target compound) and structural estimation (comparator). Experimental logP/logD values are not available for either compound. |
Why This Matters
The lower lipophilicity and higher TPSA suggest superior aqueous solubility and a distinctly different blood-brain barrier penetration potential, which impacts formulation feasibility and target tissue distribution in early research.
- [1] PubChem Compound Summary for CID 4971697. Computed properties: XLogP3-AA, TPSA. National Center for Biotechnology Information. View Source
